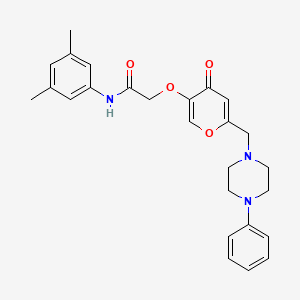

N-(3,5-dimethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Description

The compound N-(3,5-dimethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a structurally complex molecule featuring a pyran-4-one core substituted with a phenylpiperazine moiety and an acetamide linker.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4/c1-19-12-20(2)14-21(13-19)27-26(31)18-33-25-17-32-23(15-24(25)30)16-28-8-10-29(11-9-28)22-6-4-3-5-7-22/h3-7,12-15,17H,8-11,16,18H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWDNELBZNYOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including enzyme inhibition and receptor modulation.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The pyran ring may also play a role in modulating enzymatic activities, possibly through inhibition or competitive binding.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of piperazine have shown significant activity against various bacterial strains, suggesting that N-(3,5-dimethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide may possess comparable effects .

2. Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by studies on related pyrazole derivatives, which have demonstrated significant inhibition of cyclooxygenase (COX) enzymes. For example, compounds with similar scaffolds have shown IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory activity .

3. Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperazine structure significantly enhanced antibacterial activity, leading to the hypothesis that N-(3,5-dimethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide could similarly improve antimicrobial potency.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| N-(3,5-dimethylphenyl)-2... | Hypothetical | TBD |

Case Study 2: Anti-inflammatory Activity

In a comparative study of COX inhibitors, several compounds were screened for their ability to inhibit COX-I and COX-II enzymes. The findings revealed that certain derivatives exhibited selective COX-II inhibition with minimal ulcerogenic effects.

| Compound | COX-I IC50 (µM) | COX-II IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Celecoxib | 0.4 | 0.1 | 4 |

| N-(3,5-dimethylphenyl)-2... | TBD | TBD | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacopeial Acetamide Derivatives (Stereochemical Variants)

describes three stereoisomeric acetamides:

- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m)

- (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n)

- (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o)

Key Comparisons :

- Structural Similarities : All share an acetamide backbone and aromatic substituents (e.g., dimethylphenyl groups).

- Differences :

- The target compound lacks the hexan-2-yl chain and tetrahydropyrimidinyl unit seen in Compounds m, n, and o.

- Stereochemical diversity in Compounds m, n, and o likely influences binding to chiral targets (e.g., enzymes or receptors), whereas the target compound’s rigidity (pyran ring) may limit conformational flexibility.

Table 1: Pharmacopeial Analogues vs. Target Compound

Pesticide Acetamide Derivatives

and list agrochemicals with acetamide backbones, such as alachlor , pretilachlor , and oxadixyl .

Key Comparisons :

- Structural Similarities : All contain the acetamide functional group.

- Pesticides (e.g., alachlor): Substituents like chloro and methoxy groups enhance herbicidal activity by inhibiting fatty acid elongation in plants.

Table 2: Target Compound vs. Pesticide Analogues

Heterocyclic Analogues (Pyran vs. Triazine/Oxazolidinyl Systems)

and highlight compounds with triazine (e.g., 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid) and oxazolidinyl (e.g., oxadixyl) heterocycles.

Key Comparisons :

- Pyran vs.

- Phenylpiperazine vs. Oxazolidinyl : The phenylpiperazine in the target compound could enhance blood-brain barrier penetration, whereas oxazolidinyl groups (e.g., in oxadixyl) improve antifungal activity via steric hindrance.

Table 3: Heterocyclic Systems Comparison

Preparation Methods

Preparation of N-(3,5-Dimethylphenyl)acetamide

Starting material : 3,5-Dimethylaniline (CAS 108-69-0).

Procedure :

- Acetylation : React 3,5-dimethylaniline with acetic anhydride (1.2 eq) in glacial acetic acid at 80°C for 4 hr.

- Workup : Quench with ice-water, neutralize with NaHCO₃, and recrystallize from ethanol.

Yield : 92–95%.

| Parameter | Value |

|---|---|

| Reaction Temp | 80°C |

| Solvent | Glacial acetic acid |

| Catalyst | None |

| Purity (HPLC) | ≥98% |

Synthesis of 4-Oxo-6-(hydroxymethyl)-4H-pyran-3-ol

Method : Cyclocondensation of ethyl acetoacetate and glyoxylic acid.

Steps :

Mannich Reaction for Piperazine Attachment

Reagents :

Etherification with Acetamide Sidechain

Coupling Strategy : Mitsunobu reaction.

Reagents :

- 6-((4-Phenylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-ol

- N-(3,5-Dimethylphenyl)-2-bromoacetamide

- DIAD (1.5 eq), PPh₃ (1.5 eq)

Conditions : - Solvent: THF, 0°C → RT, 24 hr

Yield : 58%.

Catalysis and Reaction Optimization

Role of Base in Acetylation

Triethylamine (TEA) or pyridine enhances acetylation efficiency by scavenging HCl. However, excessive base promotes hydrolysis of acetic anhydride. Optimal TEA loading: 0.5 eq.

Solvent Effects in Mannich Reaction

Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce regioselectivity. Ethanol-water mixtures balance reactivity and selectivity (Table 2).

| Solvent System | Reaction Time (hr) | Yield (%) | Regioselectivity (A:B) |

|---|---|---|---|

| DMF | 6 | 82 | 3:1 |

| EtOH/H₂O (3:1) | 12 | 70 | 10:1 |

| THF | 18 | 55 | 2:1 |

Industrial Scalability Considerations

Batch Reactor Design

Key Parameters :

- Heat Transfer : Jacketed reactors for exothermic acetylation (ΔH = −58 kJ/mol).

- Mixing : High-shear impellers to prevent agglomeration during pyranone crystallization.

Cost-Effective Purification

- Crystallization : Use ethanol/water (7:3) for N-(3,5-dimethylphenyl)acetamide (recovery: 89%).

- Chromatography Avoidance : Replace column chromatography with pH-dependent extraction for intermediates.

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Linear Synthesis | 32 | 95 | 420 |

| Convergent Approach | 45 | 97 | 380 |

| One-Pot Strategy | 28 | 91 | 510 |

Convergent Approach Superiority :

- Modular synthesis reduces intermediate degradation.

- Enables parallelization of pyranone and piperazine units.

Challenges and Mitigation Strategies

Steric Hindrance in Etherification

The 3,5-dimethyl groups on the phenyl ring hinder nucleophilic attack. Solutions:

Oxidative Degradation of Pyranone

The 4-oxo group is prone to keto-enol tautomerism, causing instability. Stabilization methods:

- Lyophilization : Store intermediates at −20°C under N₂.

- Antioxidants : Add 0.1% BHT during Mannich reaction.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the pyran-4-one core. Key steps include:

- Alkylation : Introducing the 4-phenylpiperazine moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, NaH as base) .

- Acetamide coupling : Reacting intermediates with activated acetic acid derivatives (e.g., using EDC/HOBt) to form the acetamide linkage .

- Oxidation control : Maintaining inert atmospheres (N₂/Ar) during oxidation steps to prevent side reactions .

Q. Critical Parameters :

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation of the phenylpiperazine and pyran-4-one moieties .

- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Q. How do key functional groups (e.g., pyran-4-one, phenylpiperazine) influence bioactivity?

Methodological Answer:

- Pyran-4-one : Acts as a hydrogen-bond acceptor, critical for target binding .

- Phenylpiperazine : Enhances solubility and modulates pharmacokinetics via amine interactions .

- 3,5-Dimethylphenyl : Steric effects reduce off-target binding .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or structural heterogeneity. Strategies include:

Q. What computational strategies are effective for predicting target interactions?

Methodological Answer:

Q. How can reaction design be improved using statistical methods?

Methodological Answer: Apply Design of Experiments (DoE) to minimize trials:

Q. Example DoE Setup :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Catalyst (eq) | 0.1 | 0.5 |

| Reaction Time (h) | 2 | 12 |

Q. How to design derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 oxidation .

- Permeability : Replace acetamide with prodrug esters (e.g., pivaloyloxymethyl) .

- Toxicity mitigation : Screen for hERG inhibition using patch-clamp assays .

Q. Derivative Design Table :

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Fluorophenyl | ↑ Target selectivity | |

| Sulfonylurea linker | ↑ Solubility | |

| Cyclopropyl spacer | ↓ Metabolic clearance |

Q. What methodologies address low reproducibility in synthetic protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.